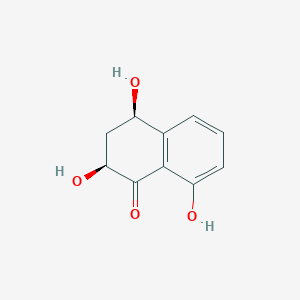
2,4,8-Trihydroxy-1-tetralone, cis-(+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8-Trihydroxy-1-tetralone, cis-(+)- is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.184 g/mol . It is a tetralone derivative characterized by the presence of three hydroxyl groups at positions 2, 4, and 8 on the tetralone ring . This compound exhibits optical activity due to its defined stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- typically involves the hydroxylation of 1-tetralone derivatives under controlled conditions . The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like acetone or dichloromethane . The reaction is carried out at low temperatures to ensure the selective formation of the desired hydroxylated product .
Industrial Production Methods
Industrial production of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- may involve large-scale hydroxylation processes using continuous flow reactors . These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product . The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8-Trihydroxy-1-tetralone, cis-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetralone derivatives.
Substitution: Halogenated or alkylated tetralone derivatives.
Applications De Recherche Scientifique
2,4,8-Trihydroxy-1-tetralone, cis-(+)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- involves its interaction with specific molecular targets and pathways . The hydroxyl groups on the tetralone ring can form hydrogen bonds with biological molecules, influencing their structure and function . This compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
2,4,8-Trihydroxy-1-tetralone, cis-(+)- can be compared with other similar compounds such as:
2,4,8-Trihydroxy-1-tetralone, cis-(-)-: Similar structure but different optical activity.
2,4,8-Trihydroxy-1-tetralone, racemic: A mixture of both cis-(+)- and cis-(-)- forms.
2,4,8-Trihydroxy-1-tetralone, trans-(+)-: Different stereochemistry compared to the cis form.
The uniqueness of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
524002-48-0 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
(2S,4R)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m1/s1 |
Clé InChI |
FHAMKLIXDLEUPK-SFYZADRCSA-N |
SMILES isomérique |
C1[C@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |
SMILES canonique |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



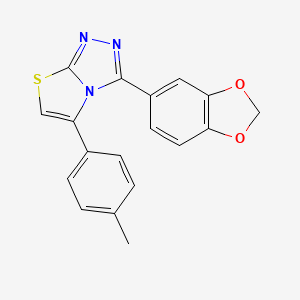
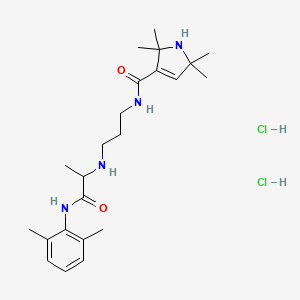


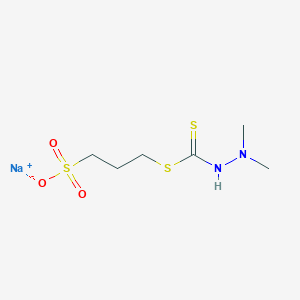
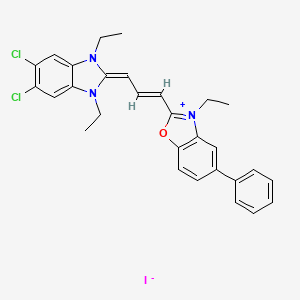

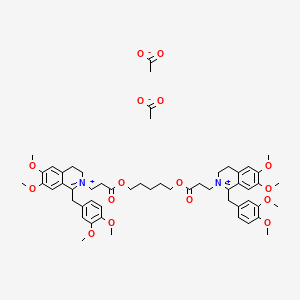
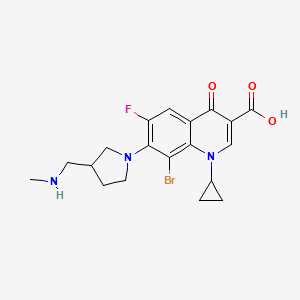
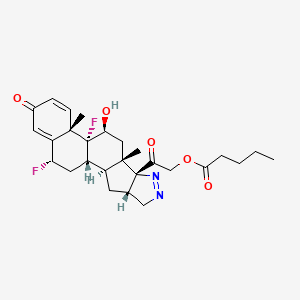
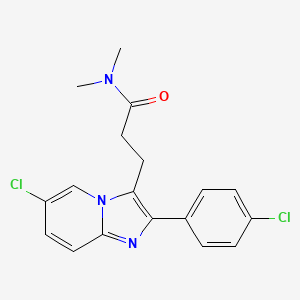
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)

